4-(2-{[4-(4-Methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[4-(4-Methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyrazine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4-(4-Methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine ring, followed by the introduction of the methylphenyl group and the sulfonamide group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and stirring ensures consistency and efficiency in production. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[4-(4-Methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(2-{[4-(4-Methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-{[4-(4-Methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This compound may also interact with cellular pathways involved in cell growth and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-{[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide
- 4-(2-{[4-(4-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide
Uniqueness
4-(2-{[4-(4-Methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide is unique due to the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in specific applications compared to its analogs.
Properties
IUPAC Name |
4-[2-[[4-(4-methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-14-2-6-16(7-3-14)23-13-12-22-18(19(23)24)21-11-10-15-4-8-17(9-5-15)27(20,25)26/h2-9,12-13H,10-11H2,1H3,(H,21,22)(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELMBQWOXREVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.